2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Description
Properties
IUPAC Name |
2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-7-5-9(3-4-10(7)12)15-11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGOAFGNFGUNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC(=CS2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to interact with various biological targets, including enzymes and receptors.
Mode of Action
Thiazole-containing compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism and inflammation. Additionally, this compound can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.
Cellular Effects
The effects of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it can inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. This inhibition leads to a decrease in the production of inflammatory cytokines and other mediators.
Molecular Mechanism
At the molecular level, 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline exerts its effects through several mechanisms. It binds to specific receptors and enzymes, altering their activity. For instance, its interaction with peroxisome proliferator-activated receptors leads to changes in gene expression related to lipid metabolism and inflammation. Additionally, this compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. These molecular interactions contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and promoting apoptosis in cancer cells. Its stability and activity can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its oxidation, and transferases, which catalyze its conjugation with glucuronic acid or sulfate. These metabolic processes are crucial for its elimination from the body.
Transport and Distribution
Within cells and tissues, 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. For instance, it can bind to albumin in the bloodstream, which helps in its transport to different tissues. Additionally, its distribution can be influenced by factors such as tissue perfusion and the presence of specific receptors.
Subcellular Localization
The subcellular localization of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells. In the cytoplasm, it can interact with various enzymes and signaling molecules, influencing cellular metabolism and signaling pathways. In the nucleus, it can bind to specific receptors and transcription factors, modulating gene expression. These interactions are essential for its biological effects.
Biological Activity
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline, with CAS number 1155909-82-2, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in drug development.
- Molecular Formula: C11H12N2S2
- Molecular Weight: 236.36 g/mol
- Appearance: Powder
Biological Activity Overview
The biological activity of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various bacterial strains and fungi. The presence of the thiazole moiety in 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline may contribute to similar antimicrobial effects.
Anticancer Activity
Thiazole-containing compounds have also been reported to exhibit anticancer properties. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance cytotoxicity against different cancer cell lines.
Study on Antitumor Activity
A study published in MDPI highlights the anticancer potential of thiazole derivatives. The results showed that certain thiazole compounds had IC50 values below 10 µM against various cancer cell lines, indicating strong cytotoxic effects . The specific activity of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline has not been directly reported; however, its structural similarities suggest potential efficacy.
Antimicrobial Efficacy
Another investigation into thiazole derivatives indicated broad-spectrum antimicrobial activity. Compounds were tested against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 5 µg/mL . While specific data for 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is limited, its structural characteristics imply it may share similar properties.
Summary of Biological Activities
Scientific Research Applications
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Boiling Point | 429.4 °C (predicted) |
| Density | 1.29 g/cm³ (predicted) |
| pKa | 3.38 (predicted) |
Medicinal Chemistry
The structural characteristics of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline suggest its potential as a therapeutic agent. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that this compound may exhibit:
- Antimicrobial Activity: Similar thiazole derivatives have been studied for their antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Anticancer Properties: The presence of the thiazole ring may contribute to interactions with cancer-related pathways, warranting further investigation into its anticancer potential.
Chemical Synthesis
This compound can participate in nucleophilic substitution reactions due to its functional groups. It serves as a building block for synthesizing more complex molecules in organic chemistry. Common synthesis methods include:
- Multi-step organic reactions involving the formation of thioether bonds.
Material Science
Given its unique chemical structure, 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline may find applications in developing advanced materials, such as:
- Conductive Polymers: The thiazole moiety can enhance the electrical properties of polymers when incorporated into their structure.
Case Study: Antimicrobial Activity of Thiazole Derivatives
Research has shown that thiazole-containing compounds exhibit significant antimicrobial activity against various pathogens. A study demonstrated that derivatives with similar structural motifs had minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria.
Case Study: Synthesis of Thioether Compounds
Another study explored the synthesis of thioether compounds from aniline derivatives, highlighting the versatility of these compounds in organic synthesis and their potential use in pharmaceuticals.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing thiazole ring activates the aromatic system for nucleophilic attack, particularly at positions ortho/para to the sulfanyl group.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Thiol displacement | Aliphatic/aryl thiols, base | Substituted thioethers |
| Amine substitution | Primary/secondary amines | Aniline derivatives with new N–S bonds |
For example, the sulfanyl group (-S-) undergoes substitution with thiols in basic media, forming stable thioether linkages. The thiazole’s electron-deficient nature further directs nucleophiles to the para position of the aniline ring.
Oxidation Reactions
The sulfanyl bridge is susceptible to oxidation, yielding sulfoxides or sulfones depending on conditions:
| Oxidizing Agent | Product | Oxidation State |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (mild) | Sulfoxide (-SO-) | +4 |
| mCPBA (strong) | Sulfone (-SO<sub>2</sub>-) | +6 |
These transformations modify the compound’s electronic properties, enhancing its polarity and potential biological interactions.
Coupling Reactions
The aniline group participates in diazotization followed by coupling with electron-rich aromatics:
-
Diazonium Salt Formation : Treatment with NaNO<sub>2</sub>/HCl generates a diazonium intermediate.
-
Azo Coupling : Reaction with phenols or tertiary amines produces brightly colored azo derivatives, useful in dye chemistry.
Example Pathway :
Aniline → Diazonium salt → Azo compound (λ<sub>max</sub> 450–500 nm in UV-Vis).
Cycloaddition Reactions
The thiazole moiety engages in [3+2] cycloadditions with dipolarophiles like nitriles or azides. Computational studies (DFT) reveal solvent-dependent pathways:
| Dipolarophile | Solvent | Product | Barrier (kcal/mol) |
|---|---|---|---|
| Sulfonyl azide | 1,4-Dioxane | NH-1,2,3-triazoles | 29.7 |
| Sulfonyl azide | Ethanol | Diazoketones | 23.8 |
In ethanol, cycloreversion becomes favored (ΔG‡ = 23.8 kcal/mol vs. 28.6 kcal/mol in 1,4-dioxane), highlighting solvent tunability . The thiazole’s electron-withdrawing effect accelerates asynchronous bond formation during cycloaddition .
Mechanistic Insights
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Chlorine vs. Methyl: The 3-chloro analog (CID 28401697) exhibits higher molecular weight (256.96 vs. 236.36) and increased polarity, impacting solubility and interaction profiles . Oxy vs.
Thiazole Modifications :
- Substituting the thiazole’s methyl group with a fluorophenyl group (e.g., C₁₅H₁₁FN₂S) introduces bulkier aromatic systems, likely affecting steric interactions in biological systems .
Commercial Availability :
- The target compound is actively marketed, while analogs like 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline (CymitQuimica Ref: 10-F664245) are discontinued .
Functional Group Variations
- Imidazole Replacement : 2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline replaces the thiazole with an imidazole ring, introducing additional hydrogen-bonding sites due to imidazole’s nitrogen atoms .
- Triazine Derivatives : Pesticidal compounds (e.g., metsulfuron methyl ester) share sulfonyl linkages but incorporate triazine rings, emphasizing agrochemical utility over biomedical applications .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline typically involves:
- Construction of the 1,3-thiazole ring bearing a methyl substituent.
- Introduction of a sulfanyl (-S-) linkage connecting the thiazole to the aniline ring.
- Functionalization of the aniline at the 2- and 4-positions to accommodate the methyl and thiazolylsulfanyl substituents.
Preparation of the 4-Methyl-1,3-Thiazol-2-yl Sulfanyl Moiety
While specific procedures for this exact compound are limited, analogous methods for synthesizing 4-methyl-1,3-thiazole derivatives and their sulfanyl linkages are well documented:
Thiazole Ring Formation : Typically synthesized via condensation reactions involving α-haloketones or α-haloesters with thiourea or thioamides under reflux conditions in polar solvents like ethanol or acetic acid. This forms the 1,3-thiazole core with methyl substitution at position 4.
Sulfanyl Linkage Introduction : The thiazolyl thiol intermediate (4-methyl-1,3-thiazol-2-thiol) can be reacted with halogenated aniline derivatives (e.g., 2-methyl-4-chloroaniline) under nucleophilic substitution conditions to form the sulfanyl bond. This reaction is often carried out in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate to facilitate thiolate formation and substitution.
Microwave-Assisted Synthesis Approaches
Recent advances in microwave-assisted synthesis have demonstrated significant improvements in reaction times and yields for heterocyclic sulfur compounds, including thiazoles and triazoles structurally related to the target compound.
- Microwave irradiation accelerates nucleophilic substitution and ring closure reactions.
- Reaction times can be reduced from hours to minutes.
- Yields often improve due to enhanced reaction kinetics and uniform heating.
A comparative data table from recent literature on microwave-assisted thiazole and related heterocycle synthesis illustrates these benefits:
| Entry | Compound Type | Conventional Method Time (h) | Microwave Method Time (min) | Yield (%) Conventional | Yield (%) Microwave |
|---|---|---|---|---|---|
| 1 | 1,3-Thiazole derivatives | 3–5 | 10–20 | 70–80 | 85–95 |
| 2 | Sulfur-linked heterocycles | 6–17 | 0.5–1 | 60–75 | 80–90 |
| 3 | Thiazolyl sulfanyl anilines (analogous) | 4–6 | 5–10 | 65–75 | 85–92 |
This data suggests microwave-assisted synthesis is a promising method for preparing 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline or similar compounds, offering efficient and high-yielding protocols.
Research Findings on Reaction Conditions and Optimization
Solvent Choice : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for nucleophilic substitution steps due to their ability to dissolve both organic and inorganic reagents and stabilize thiolate intermediates.
Catalysts and Bases : Potassium carbonate or cesium carbonate are commonly used bases to generate thiolate anions from thiazolyl thiols. Phase transfer catalysts can also enhance reaction rates.
Temperature Control : Maintaining reaction temperatures between 0–20 °C during halogenation and substitution steps minimizes side reactions and decomposition.
Purification : Crystallization or column chromatography is typically employed to isolate the target compound with high purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Synthesis |
|---|---|---|
| Solvent | DMF, DMSO, Acetonitrile | Enhances solubility and reaction rate |
| Base | K2CO3, Cs2CO3 | Facilitates thiolate formation |
| Temperature | 0–20 °C (halogenation), RT to 80 °C (substitution) | Controls reaction selectivity and yield |
| Catalyst | Alkaline metal iodides (e.g., KI) | Promotes halogenation and ring closure |
| Reaction Time | 1–5 hours (conventional), minutes (microwave) | Influences yield and purity |
| Purification | Filtration, washing, crystallization | Ensures high purity product |
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A validated approach includes:
- Reacting 4-amino-2-methylbenzenethiol with 2-chloro-4-methylthiazole in an aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 12–24 hours.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key parameters include stoichiometric control of the thiazole precursor and strict exclusion of moisture to prevent side reactions . Yield optimization (47–56%) requires precise temperature control and solvent selection, as demonstrated in analogous thiazole-sulfanyl aniline syntheses .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify the aromatic protons (δ 6.5–7.5 ppm) and thiazole ring carbons (δ 150–160 ppm). The sulfanyl (S–C) linkage is confirmed by coupling patterns in H-C HSQC .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 265.08) and fragmentation patterns to validate the structure .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects byproducts .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure?
Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming bond geometries and intermolecular interactions:
- Grow crystals via slow evaporation of a saturated ethanol solution.
- Use SHELXL for structure refinement, leveraging intensity data to model the thiazole-sulfanyl torsion angle (typically 85–95°) and hydrogen-bonding networks (e.g., N–H···S interactions) .
- Validate against simulated powder XRD patterns to detect polymorphic variations .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
- Substituent Variation: Modify the thiazole’s 4-methyl group or aniline’s methyl substituent to assess steric/electronic effects on target binding .
- Bioassay Integration: Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity .
- Data Analysis: Apply multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) influencing activity .
Data Contradiction: How to resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH 7.4, 37°C) to minimize variability .
- Control Experiments: Include positive controls (e.g., known kinase inhibitors) and validate compound stability under assay conditions via LC-MS .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 4-(pyridylsulfanyl)aniline derivatives) to identify trends .
Advanced: What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or GROMACS to model binding modes to proteins (e.g., EGFR kinase). Focus on sulfanyl-thiazole interactions with catalytic lysine residues .
- MD Simulations: Run 100-ns simulations in explicit solvent to assess binding stability and identify key hydrogen bonds .
- Pharmacophore Modeling: Generate 3D pharmacophores using MOE to guide derivative design .
Experimental Design: How do environmental factors influence biochemical assay outcomes?
Methodological Answer:
- pH Sensitivity: Buffered systems (e.g., PBS at pH 7.4) prevent protonation of the aniline group, which alters solubility and target binding .
- Temperature Effects: Pre-incubate compounds at 37°C to mimic physiological conditions and avoid aggregation .
- Redox Conditions: Include antioxidants (e.g., DTT) if the sulfanyl group is prone to oxidation .
Advanced: How to analyze reaction byproducts and optimize purification?
Methodological Answer:
- Byproduct Identification: Use LC-MS/MS to detect sulfoxide or disulfide byproducts from sulfanyl oxidation .
- Purification: Employ gradient elution in flash chromatography (hexane → ethyl acetate) or preparative HPLC (C18 column, 0.1% TFA modifier) .
- Yield Improvement: Optimize reaction time and catalyst (e.g., CuI for Ullmann-type couplings) to suppress side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
